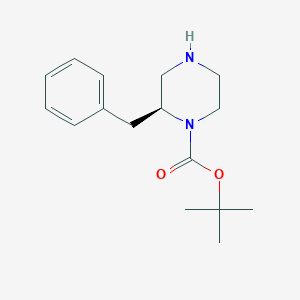

(S)-1-Boc-2-benzylpiperazine

Vue d'ensemble

Description

(S)-1-Boc-2-benzylpiperazine is a chiral compound belonging to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a benzyl group attached to the piperazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-benzylpiperazine typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of the Benzyl Group: The protected piperazine is then reacted with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-Boc-2-benzylpiperazine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethylformamide.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Free amine (piperazine).

Substitution: Various substituted piperazines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-1-Boc-2-benzylpiperazine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties facilitate the design of compounds that can modulate neurotransmitter systems, making it valuable in developing antidepressants and antipsychotics .

Key Case Studies:

- Antidepressant Synthesis : Researchers have utilized this compound in synthesizing novel antidepressants that demonstrate enhanced efficacy and reduced side effects compared to existing medications. For instance, modifications to its structure have led to compounds with improved serotonin receptor affinity .

- Antipsychotic Development : The compound has also been employed in creating ligands for dopamine receptors, which are crucial in treating schizophrenia. Studies indicate that derivatives of this compound exhibit promising activity against these targets .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems makes it a valuable tool in neuroscience research. It aids in understanding the mechanisms underlying various mental health conditions and the development of therapeutic agents.

Research Highlights:

- Neurotransmitter Modulation : Studies have shown that this compound can influence dopamine and serotonin pathways, contributing to its potential as a treatment for mood disorders .

- Behavioral Studies : Animal studies utilizing this compound have provided insights into the behavioral effects of neurotransmitter modulation, paving the way for new therapeutic strategies .

Drug Formulation

The stability and solubility characteristics of this compound enhance its suitability for drug formulation. It is often incorporated into various drug delivery systems to improve bioavailability and therapeutic efficacy.

Formulation Techniques:

- Nanoparticle Delivery Systems : Researchers have explored using this compound within nanoparticle formulations, which can significantly enhance drug absorption rates in biological systems .

- Controlled Release Mechanisms : The compound has been used in developing controlled-release formulations that maintain therapeutic levels over extended periods, reducing the frequency of dosing required for patients .

Material Science

Beyond pharmaceuticals, this compound is being investigated for its applications in material science. Its unique chemical properties allow it to be used in synthesizing advanced materials with specific functionalities.

Material Applications:

- Polymer Development : The compound is utilized in creating polymers that exhibit desirable mechanical and thermal properties, which can be beneficial in various industrial applications such as coatings and adhesives .

- Functional Materials : Ongoing research aims to develop functional materials incorporating this compound that can respond to environmental stimuli or possess self-healing capabilities .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting CNS disorders | Enhanced antidepressants and antipsychotics developed |

| Neuroscience Research | Tool for studying neurotransmitter systems | Influences on dopamine/serotonin pathways observed |

| Drug Formulation | Enhances stability and solubility in drug delivery systems | Improved bioavailability through nanoparticle formulations |

| Material Science | Used in synthesizing advanced materials with specific properties | Development of polymers with unique mechanical characteristics |

Mécanisme D'action

The mechanism of action of (S)-1-Boc-2-benzylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The benzyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

®-1-Boc-2-benzylpiperazine: The enantiomer of (S)-1-Boc-2-benzylpiperazine, differing in the spatial arrangement of atoms.

1-Boc-4-benzylpiperazine: A structural isomer with the benzyl group attached to a different position on the piperazine ring.

1-Benzylpiperazine: A simpler analogue without the Boc protecting group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both the Boc protecting group and the benzyl group. This combination provides distinct reactivity and selectivity, making it valuable in asymmetric synthesis and the development of chiral drugs.

Activité Biologique

(S)-1-Boc-2-benzylpiperazine is a chiral compound from the piperazine family, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (2S)-2-benzylpiperazine-1-carboxylate

- Molecular Formula : C16H24N2O2

- CAS Number : 169447-86-3

The compound features a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent on the piperazine ring, contributing to its unique reactivity and selectivity in chemical reactions.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurological functions. Its mechanism of action is still under investigation, but it is believed to act as a modulator of neurotransmitter systems and may exhibit inhibitory effects on certain enzymes.

Antiproliferative Effects

Recent studies have examined the antiproliferative activity of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 18 | MDA-MB-231 (Breast) | 19.9 |

| Compound 18 | MCF-7 (Breast) | 75.3 |

| Compound 18 | COV318 (Ovarian) | 9.28 |

| Compound 20 | OVCAR-3 (Ovarian) | 7.9 |

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, making it a focal point for further drug development .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound 19 | MAGL | 0.84 |

| Compound 20 | MAGL | 80 |

These compounds displayed competitive inhibition, indicating their potential use in therapeutic strategies targeting endocannabinoid pathways .

Study on Anticancer Activity

A study published in Nature explored the antiproliferative effects of benzoylpiperidine derivatives, including those related to this compound. The research highlighted the structural modifications that led to improved potency against breast and ovarian cancer cells. The study utilized molecular docking to optimize interactions with target enzymes, demonstrating the importance of structure-activity relationships in drug design .

Pharmacological Characterization

Another significant investigation focused on the pharmacological characterization of piperazine derivatives. It was found that these compounds could modulate ion channels and exhibit various biological activities depending on their substituents. The study emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds to fully understand their therapeutic potential .

Future Directions

Research on this compound is ongoing, with several avenues for future exploration:

- Optimization of Derivatives : Continued synthesis and testing of derivatives to enhance biological activity.

- Mechanistic Studies : Detailed investigations into the mechanisms of action at molecular levels.

- Clinical Trials : Potential progression towards clinical trials for therapeutic applications in oncology and neurology.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590508 | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-86-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Benzylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.